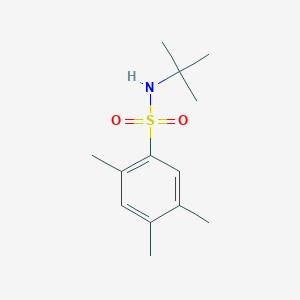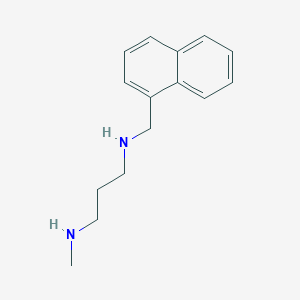
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide, commonly known as TBS, is a sulfonamide compound that has been widely used in scientific research. TBS is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It is a versatile reagent that has been used in a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of TBS is not well understood, but it is believed to act as a Lewis acid catalyst in organic reactions. It is also thought to stabilize intermediates in reactions by forming hydrogen bonds with nearby functional groups.
Biochemical and Physiological Effects:
TBS has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. It has been shown to be metabolized in rats, with the primary metabolite being tert-butylamine.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of TBS is its versatility as a protecting group for amines. It is also relatively easy to synthesize and purify. However, TBS can be difficult to remove from products, and it may require harsh conditions such as strong acids or bases. It is also not compatible with certain functional groups, such as aldehydes and ketones.
Orientations Futures
Future research on TBS could focus on developing new applications for the compound, such as in the synthesis of new drugs or materials. Additionally, further studies could be conducted on the mechanism of action of TBS, as well as its potential toxicity and environmental impact.
Conclusion:
In conclusion, N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide is a versatile reagent that has been widely used in scientific research. It has a variety of applications, including as a protecting group for amines and as a catalyst in organic reactions. While its mechanism of action and physiological effects are not well understood, TBS has been shown to be relatively non-toxic and easy to synthesize. Further research on TBS could lead to new applications and a better understanding of its properties.
Méthodes De Synthèse
The synthesis of TBS can be achieved through a variety of methods, including the reaction of tert-butylamine with p-toluenesulfonyl chloride, or the reaction of tert-butylamine with p-toluenesulfonyl isocyanate. The latter method is preferred due to its higher yield and lower toxicity. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization.
Applications De Recherche Scientifique
TBS has been widely used in scientific research as a protecting group for amines. It is commonly used in peptide synthesis to protect the amine group of amino acids, allowing for selective reactions at other functional groups. TBS has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of arenes.
Propriétés
Nom du produit |
N-(tert-butyl)-2,4,5-trimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C13H21NO2S |
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
N-tert-butyl-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-9-7-11(3)12(8-10(9)2)17(15,16)14-13(4,5)6/h7-8,14H,1-6H3 |
Clé InChI |
MKTFWLDLGLOZEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)




![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)



![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)
![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)


